molecular formula C13H7ClF2N2O3 B8447282 2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B8447282
M. Wt: 312.65 g/mol
InChI Key: GOIIIXUZUOTVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H7ClF2N2O3 and its molecular weight is 312.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H7ClF2N2O3

Molecular Weight

312.65 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H7ClF2N2O3/c14-10-5-7(15)1-3-9(10)13(19)17-8-2-4-11(16)12(6-8)18(20)21/h1-6H,(H,17,19)

InChI Key

GOIIIXUZUOTVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)Cl)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-fluoro-3-nitroaniline (1.0 g, 6.4 mmol) with dioxane (20 mL). Treat mixture with 2-chloro-4-fluorobenzoyl chloride (1.6 g, 8.3 mmol). Stir the reaction overnight at room temperature. Transfer the reaction mixture into ethyl acetate (220 mL), then wash successively with aqueous HCl (1N, 50 mL), aqueous NaOH (1N, 50 mL), saturated aqueous NaCl (50 mL). Dry the organic layer over anhydrous sodium sulfate, then evaporate the solvent under reduced pressure. Further purify the residue by chromatography on silica gel, using a gradient of 10–30% ethyl acetate in hexanes to obtain the title intermediate (1.7 g, 85% yield): mass spectrum (ion spray): m/z=313.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Four
Yield
85%

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